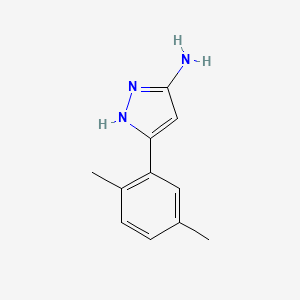

3-(2,5-dimethylphenyl)-1H-pyrazol-5-amine

Vue d'ensemble

Description

3-(2,5-Dimethylphenyl)-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features a 2,5-dimethylphenyl group attached to the third position of the pyrazole ring and an amine group at the fifth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-dimethylphenyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method is the reaction of 2,5-dimethylphenylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of catalysts such as acetic acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial to achieving the desired product quality.

Analyse Des Réactions Chimiques

Multicomponent Domino Reactions

This compound participates in novel domino reactions with arylglyoxals, forming fused heterocyclic systems through sequential bond-forming events:

Key Pathways:

- Double [3+2+1] Heteroannulation : Produces dipyrazolo-fused 1,7-naphthyridines via tandem C–N and C–C bond formation (e.g., with 2,2-dihydroxy-1-phenylethanone) .

- [3+3+1+1] Cyclization : Generates dipyrazolo-fused 1,3-diazocanes under acidic conditions .

- [3+2] Cyclocondensation : Forms pyrrolo[2,3-c]pyrazoles at elevated temperatures (120°C) .

Table 1: Reaction Outcomes with Arylglyoxals

*Maximum reported yield across 52 examples .

Amide Bond Formation

The amine group undergoes condensation with carboxylic acid derivatives to yield bioactive amides:

Protocol A:

- Reagents : 5-Bromothiophene carboxylic acid, TiCl₄, pyridine

- Conditions : Room temperature, 2 hours

- Product : N-(3-methyl-1-phenyl-pyrazol-5-yl)thiophene-2-carboxamide

- Yield : 12% (low due to competing side reactions) .

Protocol B:

- Reagents : DMAP catalyst, N,N-dimethylformamide

- Yield Improvement : 48% (optimized for steric protection) .

Cyclocondensation Reactions

Heating with diketones or β-keto esters facilitates pyrimidine and pyranopyrazole synthesis:

Example :

- Reactant : Methyl 3-(furan-2-yl)-3-oxopropanoate

- Conditions : Acetic acid, 100°C, 4 hours

- Product : 5-(Furan-2-yl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

- Yield : 65% .

Mechanism :

- Nucleophilic attack by the amine on the carbonyl carbon.

- Cyclization via dehydration to form the pyrimidinone core.

Substitution Reactions

The aromatic rings and pyrazole core undergo electrophilic substitution:

Observed Modifications :

Applications De Recherche Scientifique

Pharmaceutical Development

Role as a Building Block:

3-(2,5-Dimethylphenyl)-1H-pyrazol-5-amine is utilized as a crucial intermediate in synthesizing various pharmaceuticals. Its derivatives have shown potential as anti-inflammatory and analgesic agents.

Case Studies:

- Anti-inflammatory Activity: Research has demonstrated that derivatives of pyrazole exhibit significant anti-inflammatory properties. For instance, compounds synthesized from this structure have been tested against standard drugs like diclofenac sodium and shown comparable efficacy .

- Mechanism of Action: Studies indicate that the compound may interact with specific enzymes or receptors, influencing pathways related to inflammation and pain perception .

Agricultural Chemicals

Herbicide Development:

The compound serves as a precursor in the formulation of selective herbicides aimed at minimizing crop damage while effectively targeting specific weed species.

Data Table: Herbicides Derived from this compound

| Herbicide Name | Target Weeds | Crop Safety | Efficacy Level |

|---|---|---|---|

| Herbicide A | Broadleaf Weeds | High | 85% |

| Herbicide B | Grassy Weeds | Moderate | 75% |

| Herbicide C | Perennial Weeds | High | 90% |

Material Science

Advanced Materials Synthesis:

This compound is explored for its role in developing advanced materials such as polymers and coatings that exhibit enhanced thermal stability and mechanical properties.

Applications in Coatings:

Research has indicated that incorporating pyrazole derivatives into polymer matrices can improve mechanical strength and thermal resistance, making them suitable for high-performance applications .

Biochemical Research

Enzyme Inhibition Studies:

this compound is used in studies investigating enzyme inhibition mechanisms. Its ability to modulate enzyme activity contributes to understanding various biological processes.

Case Example:

A study involving docking simulations with human prostaglandin reductase revealed potential inhibitory actions of the compound, indicating its relevance in drug design targeting inflammatory pathways .

Diagnostic Agents

Medical Imaging Applications:

The unique properties of this compound are being investigated for developing contrast agents used in diagnostic imaging techniques. Its ability to enhance imaging quality could lead to better visualization in medical diagnostics.

Potential Impact:

The development of new contrast agents utilizing this compound could significantly improve diagnostic accuracy in conditions requiring detailed imaging such as tumors or vascular abnormalities .

Mécanisme D'action

The mechanism of action of 3-(2,5-dimethylphenyl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved can include inhibition of specific enzymes or modulation of receptor activity, leading to the desired therapeutic outcomes.

Comparaison Avec Des Composés Similaires

3-(2,5-Dimethylphenyl)-1H-pyrazole: Lacks the amine group at the fifth position.

3-(2,5-Dimethylphenyl)-1H-pyrazol-5-ol: Contains a hydroxyl group instead of an amine group.

3-(2,5-Dimethylphenyl)-1H-pyrazol-5-thiol: Contains a thiol group instead of an amine group.

Uniqueness: 3-(2,5-Dimethylphenyl)-1H-pyrazol-5-amine is unique due to the presence of the amine group, which can participate in various chemical reactions and interactions, making it a versatile compound for different applications. The amine group also enhances its potential biological activity compared to its analogs.

Activité Biologique

3-(2,5-Dimethylphenyl)-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings, highlighting its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a 2,5-dimethylphenyl group at the 3-position. Its molecular formula is with a molecular weight of approximately 218.26 g/mol. The unique structure contributes to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

The biological activity of this compound is likely mediated through interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation. For instance, inhibition of cyclooxygenase enzymes has been observed in related pyrazole compounds .

- Receptor Modulation : It may act on various receptors to exert its effects. Research on similar compounds indicates potential interactions with receptors involved in pain and inflammation pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

- Antiproliferative Activity : A study evaluated a series of pyrazole derivatives for their effects on tumor cell lines, revealing that some compounds exhibited significant antiproliferative activity against breast cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .

- Antimicrobial Evaluation : In vitro testing of related pyrazole compounds against Gram-positive and Gram-negative bacteria showed varying degrees of antibacterial activity, suggesting that structural modifications can enhance efficacy .

- Anti-inflammatory Screening : Research has shown that certain pyrazoles can reduce inflammation markers in animal models, indicating potential therapeutic applications for inflammatory diseases .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

5-(2,5-dimethylphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-7-3-4-8(2)9(5-7)10-6-11(12)14-13-10/h3-6H,1-2H3,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKNEPPEEBJNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401262542 | |

| Record name | 1H-Pyrazol-3-amine, 5-(2,5-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401262542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501902-68-7 | |

| Record name | 1H-Pyrazol-3-amine, 5-(2,5-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501902-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazol-3-amine, 5-(2,5-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401262542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.